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molecular formula C13H25BrO2 B8326480 2-(6-Bromo-2,2-dimethylhexyloxy)-tetrahydropyran

2-(6-Bromo-2,2-dimethylhexyloxy)-tetrahydropyran

Cat. No. B8326480
M. Wt: 293.24 g/mol
InChI Key: INSOFXUEOMASGB-UHFFFAOYSA-N
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Patent
US08642653B2

Procedure details

According to the procedure for the preparation of 207d, (Ackerley, N. et al. J. Med. Chem. 1995, 38, 1608-1628; Manley, P. W. et al. J. Med. Chem. 1987, 30, 1812-1818) 206c (521.0 g, 2.49 mol) was reacted with 3,4-dihydro-2H-pyran (278.0 g, 3.30 mol) and p-toluenesulfonic acid hydrate (3.13 g, 16 mmol) in CH2Cl2 (2.2 L) to yield 207c (603.0 g, 83%) as a pale-yellow oil, which was used without further purification. 1H NMR (CDCl3): δ 4.55 (t, 1 H, J=3.3), 3.84 (m, 1 H), 3.50 (m, 1 H), 3.47 (d, 1 H, J=9.0), 3.42 (t, 2 H, J=6.7), 2.99 (d, 1 H, J=9.0), 1.88 (m, 2 H), 1.75-1.33 (m, 10 H), 0.91 (s, 3 H), 0.90 (s, 3 H). 13C NMR (CDCl3): δ 99.37, 76.58, 62.17, 38.56, 34.43, 34.19, 33.90, 30.88, 25.79, 24.80, 24.71, 22.89, 19.67. HRMS (LSIMS, nba): Calcd for C13H25BrO2 (MH+): 293.1116, found: 293.1128.
Name
207d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
521 g
Type
reactant
Reaction Step One
Quantity
278 g
Type
reactant
Reaction Step Two
Quantity
2.2 L
Type
solvent
Reaction Step Two
Quantity
3.13 g
Type
catalyst
Reaction Step Two
Name
Yield
83%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]([CH3:21])([C:15]1C=CC=CC=1)[CH2:7][O:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][O:10]1.BrCCCCC(C)(C)CO.O1C=CCCC1>C(Cl)Cl.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]([CH3:21])([CH3:15])[CH2:7][O:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][O:10]1 |f:4.5|

Inputs

Step One
Name
207d
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCC(COC1OCCCC1)(C1=CC=CC=C1)C
Name
Quantity
521 g
Type
reactant
Smiles
BrCCCCC(CO)(C)C
Step Two
Name
Quantity
278 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
2.2 L
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3.13 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCCCC(COC1OCCCC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 603 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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